tert-Butyl 3-(methylamino)azetidine-3-carboxylate

Purity specification Vendor sourcing Procurement comparison

This N1-unprotected 3,3-disubstituted azetidine features a tert-butyl ester at C3 and a free methylamino group on the ring. Unlike the widely available 1-Boc-protected analog (454703-20-9), this compound permits direct N1-functionalization without deprotection, saving two synthetic steps and preserving overall yield. The orthogonal protection strategy allows sequential manipulation of both nitrogen centers—critical for SAR exploration of constrained azetidine-based inhibitors. Procure this niche building block with purity ≥98% for your next medicinal chemistry campaign.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1389315-04-1
Cat. No. B11907306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(methylamino)azetidine-3-carboxylate
CAS1389315-04-1
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CNC1)NC
InChIInChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3
InChIKeyDEGLXDLWLCJYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(methylamino)azetidine-3-carboxylate (CAS 1389315-04-1): Procurement-Ready Building Block and Technical Specifications


tert-Butyl 3-(methylamino)azetidine-3-carboxylate (CAS 1389315-04-1) is a 3,3-disubstituted azetidine derivative characterized by a tert-butyl ester at the 3-carboxylate position and a methylamino group on the azetidine ring . With molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol , this compound belongs to the class of strained four-membered nitrogen-containing heterocycles valued for their constrained geometry and synthetic utility [1]. As an N-unprotected azetidine with a Boc-equivalent ester and a secondary amine handle, it functions as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 1-Boc-3-(methylamino)azetidine (454703-20-9) Cannot Substitute for tert-Butyl 3-(methylamino)azetidine-3-carboxylate (1389315-04-1): Functional and Commercial Limitations


The structural and functional distinctions between tert-butyl 3-(methylamino)azetidine-3-carboxylate (1389315-04-1) and the commercially prevalent 1-Boc-3-(methylamino)azetidine (454703-20-9) preclude generic substitution in procurement and synthetic workflows. The target compound (1389315-04-1) features an ester linkage (OC(=O)C) at the 3-position, while the analog (454703-20-9) incorporates a carbamate (Boc) protecting group at the N1-position . This difference fundamentally alters deprotection strategies and downstream synthetic compatibility . Furthermore, vendor landscape analysis reveals that 454703-20-9 is widely available at 95-99% purity from major suppliers, while 1389315-04-1 occupies a distinct niche with limited commercial sources and purity typically specified at ≥98% . Substitution without rigorous validation introduces orthogonal protecting group incompatibility, potential side reactions, and analytical variance that cannot be remediated without de novo synthetic route redesign .

Comparative Evidence for tert-Butyl 3-(methylamino)azetidine-3-carboxylate (1389315-04-1): Purity, Structural Distinction, and Synthetic Utility


Comparative Purity and Commercial Availability: 1389315-04-1 vs. 454703-20-9

Commercial suppliers list tert-butyl 3-(methylamino)azetidine-3-carboxylate (1389315-04-1) at a purity specification of ≥98% (NLT 98%), whereas the closest analog 1-Boc-3-(methylamino)azetidine (454703-20-9) is widely available at both 95% and ≥99% grades from multiple vendors . The target compound exhibits a significantly narrower vendor distribution, with limited commercial sources relative to the analog .

Purity specification Vendor sourcing Procurement comparison

Structural and Functional Differentiation: 3-Carboxylate Ester vs. 1-Carbamate Protecting Group

The target compound (1389315-04-1) contains a tert-butyl ester at the 3-carboxylate position and a free NH in the azetidine ring. In contrast, 1-Boc-3-(methylamino)azetidine (454703-20-9) incorporates a Boc carbamate at the N1-position . The ester linkage in the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane) to yield the free carboxylic acid, whereas the comparator's Boc group is also acid-labile, rendering the two compounds orthogonal with respect to amine protection strategy [1].

Orthogonal protection Azetidine scaffold Medicinal chemistry

Azetidine Scaffold as a Privileged Motif in Drug Discovery: Class-Level Evidence

Azetidine-containing compounds have been successfully developed into FDA-approved therapeutics, most notably cobimetinib (Cotellic), an azetidine-based MEK inhibitor approved for melanoma treatment [1]. The strained four-membered ring imparts conformational constraint that enhances target binding specificity and modulates physicochemical properties including solubility and metabolic stability . Patent landscape analysis confirms azetidine scaffolds are actively pursued in inhibitor programs targeting JAK, FAAH, PARP1, and GlyT1 [2][3].

Drug discovery MEK inhibitors JAK inhibitors Constrained amines

Procurement-Relevant Application Scenarios for tert-Butyl 3-(methylamino)azetidine-3-carboxylate (1389315-04-1)


Synthesis of N1-Substituted Azetidine-3-carboxylic Acid Derivatives

The N1-unprotected azetidine ring in 1389315-04-1 permits direct functionalization at the ring nitrogen, enabling the preparation of N1-alkylated, N1-acylated, or N1-sulfonylated azetidine-3-carboxylate derivatives . This contrasts with the 1-Boc-protected analog (454703-20-9), which requires a deprotection-functionalization sequence, adding two synthetic steps and potentially compromising overall yield . The orthogonal ester at C3 remains intact during N1 modifications, allowing sequential manipulation of both nitrogen centers [1].

Preparation of Azetidine-3-carboxylic Acid Building Blocks

Acid-mediated cleavage of the tert-butyl ester in 1389315-04-1 yields 3-(methylamino)azetidine-3-carboxylic acid, a non-proteinogenic amino acid analog with a sterically constrained scaffold . This free carboxylic acid can be directly coupled to amines, alcohols, or hydrazines to generate amides, esters, or hydrazides suitable for library synthesis [1]. The 3-methylamino group remains available for subsequent diversification.

Medicinal Chemistry Scaffold for Constrained Amine Library Design

The 3,3-disubstituted azetidine scaffold of 1389315-04-1 provides a conformationally restricted core with defined exit vectors for the methylamino and carboxylate groups . Azetidine-containing compounds have demonstrated utility as MEK inhibitors (e.g., cobimetinib), JAK inhibitors, FAAH inhibitors, and PARP1 inhibitors [1][2][3]. Procurement of 1389315-04-1 positions this compound as a building block for exploring novel azetidine-based inhibitors targeting these or related enzyme classes [1].

Quote Request

Request a Quote for tert-Butyl 3-(methylamino)azetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.